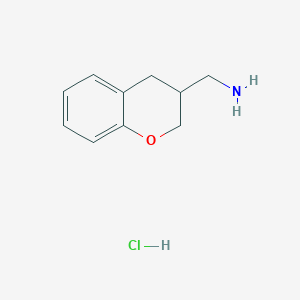
1-(3,4-dihydro-2H-chromen-3-yl)methanamine hydrochloride
Übersicht
Beschreibung
"1-(3,4-dihydro-2H-chromen-3-yl)methanamine hydrochloride" is a chemical compound that likely exhibits significant pharmacological and chemical properties due to the presence of the chromene ring and methanamine group. Compounds with similar structures have been extensively studied for their potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical reactions, including cycloaddition, condensation, and selective bromination processes. A common approach for synthesizing chromene derivatives involves the reaction of precursors such as naphthols with aldehydes in the presence of catalysts to form the chromene core. For methanamine derivatives, reductive amination or direct alkylation methods are commonly employed (Pradeep et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by the chromene core, which consists of a benzopyran moiety, indicating potential for varied biological activity. Structural characterization often employs techniques such as NMR, IR spectroscopy, and X-ray crystallography to determine the arrangement of atoms and the stereochemistry of the molecule (Manolov et al., 2012).
Chemical Reactions and Properties
Chromene derivatives can undergo a range of chemical reactions, including electrophilic substitution, cycloaddition, and photo-induced rearrangements, depending on the functional groups present. These reactions are pivotal for the synthesis of complex molecules with specific biological activities (Fan et al., 2017).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure of these compounds are crucial for their application in drug formulation and material science. Solubility in different solvents can influence the compound's bioavailability and its application in pharmaceutical formulations (Dalai et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and the presence of reactive functional groups, dictate the compound's potential as a synthetic intermediate or as a final active pharmaceutical ingredient. The presence of the methanamine group and the chromene core offers avenues for further functionalization and modification to enhance biological activity or to modify physicochemical properties (Halim & Ibrahim, 2017).
Wissenschaftliche Forschungsanwendungen
Chromen Derivatives and Their Potential Applications
Natural Chromanols and Chromenols :
- A systematic review described more than 230 structures derived from chromanol or chromenol cores, with many of these compounds showing mostly anti-inflammatory as well as anti-carcinogenic activities. This highlights the therapeutic potential of chromanols and chromenols in managing inflammation and cancer (Wallert et al., 2020) Frontiers in Pharmacology.
Psychedelic Drugs for Psychiatric Disorders :
- Psychedelics, including compounds with similar chemical structures, are being increasingly studied for their potential in treating psychiatric disorders. A review of registered clinical studies highlights ongoing research into psychedelics (excluding ketamine) for psychiatric disorders, demonstrating the interest in the therapeutic effects of hallucinogenic compounds on mental health (Siegel et al., 2021) Journal of Psychiatric Research.
Methamphetamine and Related Compounds :
- Although focusing on methamphetamine, studies on its effects and management strategies can offer insights into research methodologies and potential therapeutic approaches for managing the consequences of related compounds. Research into methamphetamine's effects on the brain and potential mitigation strategies could indirectly inform studies on similar substances (Moshiri et al., 2020) Avicenna Journal of Phytomedicine.
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-chromen-3-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c11-6-8-5-9-3-1-2-4-10(9)12-7-8;/h1-4,8H,5-7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNSFNGIYCIFOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-chromen-3-yl)methanamine hydrochloride | |
CAS RN |
113771-75-8 | |
| Record name | 3,4-dihydro-2H-1-benzopyran-3-ylmethanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

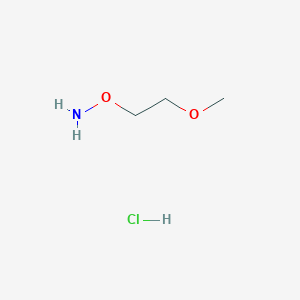
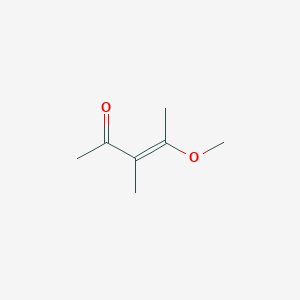
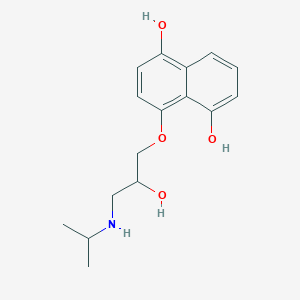
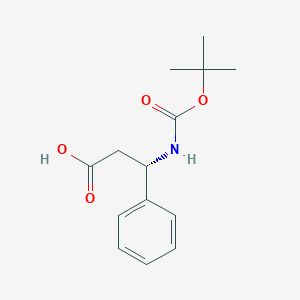
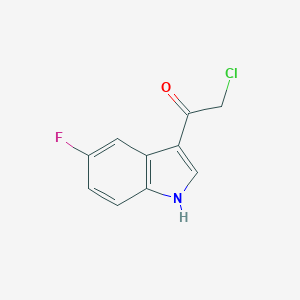
![8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B44680.png)

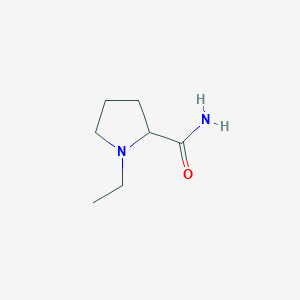

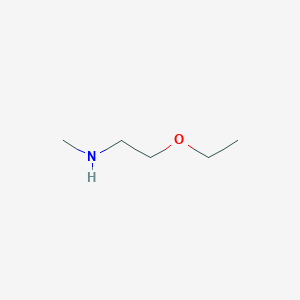

![5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B44690.png)

